2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts, such as thionyl chloride and Lewis acids, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and one-pot reactions can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 4-ethoxyphenyl sulfone
- 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea
- 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C21H18ClN3O4S2 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-3-28-17-9-7-16(8-10-17)25(2)31(26,27)18-11-12-30-19(18)21-23-20(24-29-21)14-5-4-6-15(22)13-14/h4-13H,3H2,1-2H3 |
InChI Key |
JHVMGGXAOKZVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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